3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde
Description
3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde is a brominated benzaldehyde derivative featuring a 4-fluorophenylmethoxy substituent at the 4-position and a bromine atom at the 3-position of the benzaldehyde core. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its structure combines electron-withdrawing (bromo, aldehyde) and electron-donating (methoxy) groups, creating a unique electronic profile that influences reactivity and interactions with biological targets .
Properties
IUPAC Name |
3-bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO2/c15-13-7-11(8-17)3-6-14(13)18-9-10-1-4-12(16)5-2-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVWEXDJFVACDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358260 | |
| Record name | 3-bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6481-37-4 | |
| Record name | 3-bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde typically involves the bromination of 4-[(4-fluorophenyl)methoxy]benzaldehyde. The process begins by dissolving 4-[(4-fluorophenyl)methoxy]benzaldehyde in a suitable solvent, followed by the addition of bromine at a controlled temperature. The reaction is allowed to proceed for 1-2 hours, after which the product is isolated by removing the solvent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and advanced purification techniques helps in achieving consistent quality .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 3-Bromo-4-[(4-fluorophenyl)methoxy]benzoic acid.
Reduction: 3-Bromo-4-[(4-fluorophenyl)methoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
The compound has shown promise in several areas of research:
Chemistry
- Intermediate in Synthesis: Serves as a crucial intermediate in the synthesis of complex organic molecules and pharmaceuticals due to its reactive functional groups (aldehyde and methoxy) that can participate in various chemical reactions, such as condensation and substitution.
Biology
- Biological Interactions: Used in studies of enzyme inhibition and protein-ligand interactions. The compound's ability to bind to specific enzymes may help elucidate biochemical pathways and mechanisms of action.
- Anticancer Properties: Preliminary studies suggest potential anticancer activities, although further research is necessary to establish efficacy and mechanisms.
Medicine
- Drug Development: Investigated as a building block for new pharmaceuticals, particularly those targeting specific biological pathways or disease mechanisms. The presence of both bromine and fluorine enhances its biological activity, making it a candidate for further exploration in medicinal chemistry.
Material Science
- Advanced Materials Production: Potential applications in creating polymers and coatings due to its unique chemical properties, which may enhance material performance.
Mechanism of Action
The mechanism of action of 3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde involves its interaction with specific molecular targets. The presence of the bromine and fluorophenyl groups allows it to form strong interactions with enzymes and receptors, modulating their activity. The methoxy group enhances its solubility and bioavailability, facilitating its use in various applications .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
3-Bromo-4-(trifluoromethyl)benzaldehyde
- Structure : Replaces the (4-fluorophenyl)methoxy group with a trifluoromethyl (-CF₃) group.
- Key Differences :
- Applications : Used in materials science and as a precursor for fluorinated bioactive molecules.
3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde
- Structure : Features a 2-chlorobenzyloxy group at the 4-position and an additional methoxy group at the 5-position.
- Key Differences: The chloro substituent introduces steric hindrance and alters electronic properties compared to the fluoro group in the target compound.
- Applications : Explored in antimicrobial and anticancer agent synthesis.
3-Bromo-4-methylbenzaldehyde
- Structure : Substitutes the methoxy group with a methyl (-CH₃) group.
- Key Differences :
- Applications : Intermediate in polymer chemistry and catalysis.
3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde
- Structure : Replaces the methoxy group with a pyrrolidine ring.
- Key Differences :
- Applications : Scaffold for neuroactive compounds and kinase inhibitors.
Triazole- and Quinoline-Modified Derivatives
- Examples: 3-Bromo-4-{[1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methoxy}benzaldehyde (Compound 7) 3-Bromo-4-[(1-{2-[(7-chloroquinolin-4-yl)amino]ethyl}-1H-1,2,3-triazol-4-yl)methoxy}benzaldehyde (Compound 13)
- Key Features: The triazole and quinoline moieties enhance antiproliferative activity by interacting with DNA or enzyme active sites. Increased molecular weight and complexity compared to the target compound, impacting pharmacokinetics .
Biological Activity
3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde is a compound of interest in medicinal chemistry due to its unique structural features, which include a bromine atom and a fluorinated phenyl group attached to a methoxybenzaldehyde structure. This article explores its biological activity, synthesis methods, and potential applications based on existing research.
- Molecular Formula : C14H10BrF O2
- Molecular Weight : Approximately 307.13 g/mol
The compound's structure allows for various chemical reactions, particularly involving its reactive aldehyde (CHO) and methoxy (OCH3) groups. The introduction of halogen substituents like bromine and fluorine enhances its reactivity and biological properties, making it a candidate for further pharmacological investigations.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Properties : Compounds with similar structures have shown significant antibacterial and antifungal activities. For example, halogenated derivatives often demonstrate enhanced bioactivity against Gram-positive and Gram-negative bacteria due to the electron-withdrawing effects of halogens, which can increase the overall polarity and reactivity of the molecule .
- Antiparasitic Activity : Related compounds have been evaluated for their effectiveness against parasites such as Toxoplasma gondii, with some exhibiting promising inhibitory concentrations (IC50) that suggest potential therapeutic applications .
Antimicrobial Activity
A study on monomeric alkaloids revealed that halogen substituents significantly influence antimicrobial activity. For instance, compounds similar to this compound showed minimum inhibitory concentrations (MIC) ranging from 4.69 to 22.9 µM against various bacterial strains, indicating strong antibacterial potential .
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Compound A | Staphylococcus aureus | 5.64 |
| Compound B | Escherichia coli | 8.33 |
| Compound C | Bacillus subtilis | 4.69 |
Antiparasitic Activity
In vitro studies on thiazolidin-4-one derivatives indicated that modifications to the phenyl substituent could enhance activity against Toxoplasma gondii. The IC50 values for these compounds ranged from 115.92 ± 21.68 to 271.15 ± 24.96 µM, suggesting that structural variations can lead to significant differences in biological efficacy .
Synthesis Methods
Several synthetic routes have been proposed for the preparation of this compound:
- Bromination : The introduction of bromine can be achieved through electrophilic aromatic substitution.
- Fluorination : The fluorinated phenyl group can be synthesized using fluorinated boronic acids in a Suzuki coupling reaction.
- Methoxylation : The methoxy group can be introduced via methylation reactions involving suitable precursors.
These synthetic strategies highlight the compound's versatility and potential for further derivatization to enhance biological activity.
Q & A
Basic: What are common synthetic routes for preparing 3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde?
Answer:
A widely used method involves bromination and functionalization of benzaldehyde derivatives. For example, 4-fluoro-benzoyl fluoride can be brominated to yield intermediates like 3-bromo-4-fluoro-benzoic acid halides, which are further modified via methoxy group introduction . Another approach employs nucleophilic substitution, where 4-fluorophenylmethoxy groups are introduced to brominated benzaldehyde precursors using potassium fluoride or similar reagents under controlled temperatures (200–220°C) in solvents like tetramethylene sulphone . Characterization typically involves NMR (¹H, ¹³C) and HRMS to confirm purity and structural integrity .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substitution patterns. For instance, the aldehyde proton appears as a singlet near δ 9.85 ppm, while methoxy groups resonate around δ 3.95 ppm .
- FT-IR : Key peaks include C=O stretching (~1689 cm⁻¹) and aromatic C-H vibrations (~3093 cm⁻¹) .
- HRMS : Validates molecular weight and isotopic patterns (e.g., m/z 350 for brominated derivatives) .
- X-ray Crystallography : Used to resolve ambiguities in stereochemistry, as demonstrated for structurally related compounds like 4-[3-(bromomethyl)benzyloxy]-3-methoxybenzaldehyde .
Advanced: How can crystallographic data resolve contradictions in structural assignments?
Answer:
X-ray crystallography provides unambiguous confirmation of molecular geometry. For example, in a related compound, monoclinic symmetry (space group P21/c) and unit cell parameters (a = 14.275 Å, b = 11.791 Å, c = 8.7315 Å, β = 95.671°) were determined using SHELX software . Discrepancies in bond angles or torsion angles (e.g., dihedral angles between aromatic rings) can be resolved by comparing experimental data with density functional theory (DFT) models. Refinement using SHELXL with R-factors < 0.054 ensures reliability .
Advanced: What strategies optimize reaction yields when intermediates are unstable?
Answer:
- Temperature Control : High-temperature reactions (e.g., 200–220°C) for bromination require precise thermal management to prevent decomposition .
- Protecting Groups : Use acetals or silyl ethers to stabilize aldehyde functionalities during synthesis .
- Workup Protocols : Rapid purification via flash chromatography or recrystallization (e.g., ethanol/water mixtures) minimizes degradation .
- In Situ Monitoring : Techniques like TLC or inline IR spectroscopy track intermediate stability .
Advanced: How do steric and electronic effects influence reactivity in cross-coupling reactions?
Answer:
The bromine atom at the 3-position and the electron-withdrawing 4-fluorophenylmethoxy group create steric hindrance and electronic deactivation, slowing Suzuki-Miyaura or Buchwald-Hartwig couplings. Strategies include:
- Catalyst Optimization : Palladium complexes with bulky ligands (e.g., XPhos) enhance turnover in sterically crowded environments .
- Microwave-Assisted Synthesis : Accelerates reactions by overcoming kinetic barriers .
- Substituent Tuning : Introducing electron-donating groups (e.g., methoxy) at specific positions can mitigate deactivation .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .
- First Aid : Immediate flushing with water (15+ minutes for eye/skin contact) and medical consultation are required .
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., brominated byproducts) .
- Storage : Keep in airtight containers away from ignition sources .
Advanced: How can computational methods aid in predicting bioactivity?
Answer:
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets like PD-L1, leveraging crystal structure data (e.g., PDB IDs) to model binding affinities .
- QSAR Models : Correlate substituent effects (e.g., bromine vs. fluorine) with antimicrobial activity, as validated by in vitro assays against S. aureus or E. coli .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties, guiding structural modifications to enhance solubility or reduce toxicity .
Advanced: How to address discrepancies in NMR data during purity assessment?
Answer:
- Impurity Profiling : Use HPLC with UV/Vis or MS detection to identify contaminants (e.g., unreacted precursors) .
- Deuterated Solvent Effects : Ensure solvents (e.g., CDCl₃ vs. DMSO-d₆) do not shift peaks or obscure signals .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H or ¹H-¹³C couplings .
Basic: What are the key applications in medicinal chemistry?
Answer:
This compound serves as a precursor for PD-L1 inhibitors (e.g., BMS-202 derivatives) and antimicrobial agents. Modifications at the aldehyde or bromine positions enable diversification into libraries for high-throughput screening .
Advanced: What analytical challenges arise in quantifying degradation products?
Answer:
- LC-MS/MS : Detects trace degradation products (e.g., debrominated or oxidized species) with ppm-level sensitivity .
- Forced Degradation Studies : Expose the compound to heat, light, or humidity to identify labile sites .
- Stability-Indicating Methods : Develop HPLC gradients that separate parent compounds from degradants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
